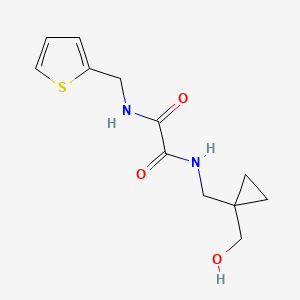![molecular formula C13H13BrO6 B2792211 (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate CAS No. 1820607-87-1](/img/structure/B2792211.png)
(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate is an organic compound characterized by the presence of acetyloxy groups and a bromophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate typically involves the acetylation of [2-(acetyloxy)-3-bromophenyl]methanol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the acetylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures better control over reaction parameters and enhances the yield and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial production.
化学反応の分析
Types of Reactions: (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding alcohols in the presence of aqueous acids or bases.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions are typically employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Hydrolysis: Products include [2-(hydroxy)-3-bromophenyl]methanol.
Oxidation: Products include [2-(acetyloxy)-3-bromophenyl]acetic acid.
科学的研究の応用
(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate involves its hydrolysis to release active acetic acid derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
類似化合物との比較
- (Acetyloxy)[2-(acetyloxy)-4-bromophenyl]methyl acetate
- (Acetyloxy)[2-(acetyloxy)-3-chlorophenyl]methyl acetate
- (Acetyloxy)[2-(acetyloxy)-3-iodophenyl]methyl acetate
Comparison:
- Uniqueness: (Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs.
- Reactivity: The bromine atom makes the compound more reactive in substitution reactions compared to its chloro analog.
- Biological Activity: The bromine-containing compound may exhibit different biological activities due to the size and electronegativity of the bromine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
[2-bromo-6-(diacetyloxymethyl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO6/c1-7(15)18-12-10(5-4-6-11(12)14)13(19-8(2)16)20-9(3)17/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTGEMBIPTYLGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1Br)C(OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2792133.png)

![10-(3-chloro-4-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2792137.png)
![5-Oxo-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]pyrrolidine-2-carboxamide](/img/structure/B2792138.png)
amine](/img/structure/B2792139.png)
![N-(2,5-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2792140.png)
![ethyl 4-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2792142.png)
![[1-(Oxolan-2-yl)cyclopentyl]methanol](/img/structure/B2792145.png)





